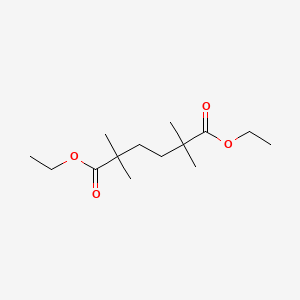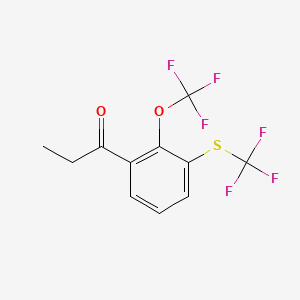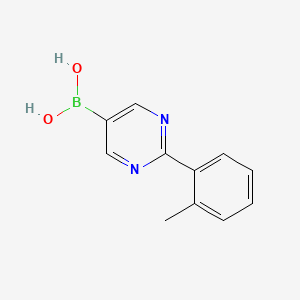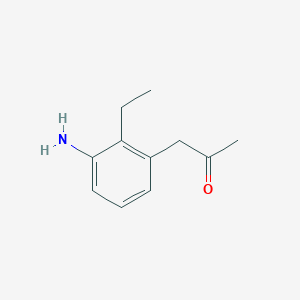
H-beta-HoLys-OH.2HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-beta-HoLys-OH.2HCl, also known as (3S)-3,7-diaminoheptanoic acid dihydrochloride, is a synthetic compound with the molecular formula C7H18Cl2N2O2 and a molecular weight of 233.14 g/mol . This compound is a derivative of lysine, an essential amino acid, and is often used in biochemical research and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of H-beta-HoLys-OH.2HCl typically involves the reaction of lysine derivatives with appropriate reagents to introduce the beta-amino group. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of amino acids to a growing peptide chain, followed by purification and crystallization to obtain the final product in high purity .
化学反应分析
Types of Reactions
H-beta-HoLys-OH.2HCl undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
H-beta-HoLys-OH.2HCl has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialized chemicals and materials
作用机制
The mechanism of action of H-beta-HoLys-OH.2HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
相似化合物的比较
Similar Compounds
Similar compounds to H-beta-HoLys-OH.2HCl include:
- L-beta-Homolysine dihydrochloride
- L-β-Homo-Lys-OH.2HCl
- (3S)-3,7-diaminoheptanoic acid dihydrochloride .
Uniqueness
This compound is unique due to its specific beta-amino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
属性
分子式 |
C7H17ClN2O2 |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
3,7-diaminoheptanoic acid;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c8-4-2-1-3-6(9)5-7(10)11;/h6H,1-5,8-9H2,(H,10,11);1H |
InChI 键 |
DEUJYMGCFOTWFK-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC(CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


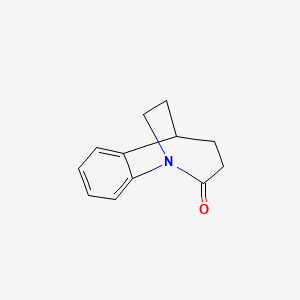
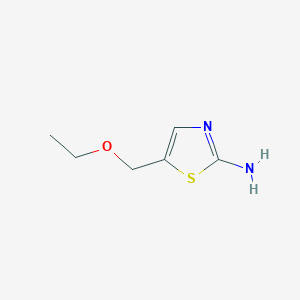
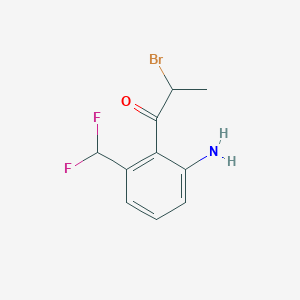
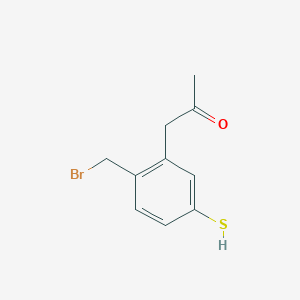
![2-Bromo-1-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-difluorobenzene](/img/structure/B14068934.png)
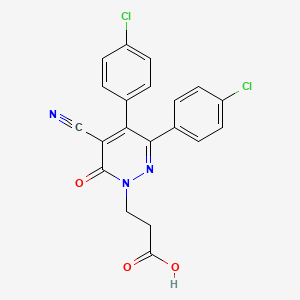

![4-Chloro-5,8-dihydro-6H-pyrano[3,4-d]pyrimidine](/img/structure/B14068964.png)
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
